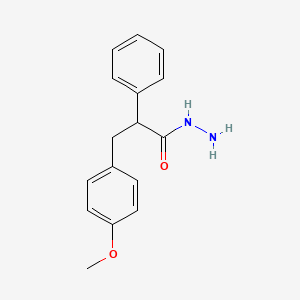p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide
CAS No.: 58973-44-7
Cat. No.: VC18714711
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58973-44-7 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-phenylpropanehydrazide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19) |
| Standard InChI Key | GLFIPGFKVWGZCU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(4-methoxyphenyl)-2-phenylpropanehydrazide, reflects its core structure: a hydrocinnamic acid backbone with a methoxy group at the para position of one phenyl ring and a hydrazide group replacing the carboxylic acid’s hydroxyl group. Key features include:
-
Methoxy group: Enhances lipophilicity and electron-donating properties, influencing membrane permeability and receptor interactions .
-
Hydrazide moiety (-CONHNH₂): Provides sites for hydrogen bonding and participation in condensation reactions, critical for forming hydrazones and other derivatives .
-
Biphenyl framework: Contributes to steric bulk and π-π stacking interactions, potentially stabilizing enzyme-inhibitor complexes .
Table 1: Molecular Properties of p-Methoxy-alpha-phenylhydrocinnamic Acid Hydrazide
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 58973-44-7 |
| SMILES | COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |
| InChIKey | GLFIPGFKVWGZCU-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The compound is typically synthesized via hydrazinolysis of methyl p-methoxy-alpha-phenylhydrocinnamate. This involves refluxing the ester with hydrazine hydrate in methanol, catalyzed by acids like dry HCl or H₂SO₄ . Key steps include:
-
Esterification: p-Methoxy-alpha-phenylhydrocinnamic acid is treated with methanol and thionyl chloride to form the methyl ester .
-
Hydrazide Formation: The ester reacts with excess hydrazine hydrate at 60–80°C for 3–5 hours, yielding the hydrazide .
Example Reaction:
Reaction yields typically exceed 80% under optimized conditions .
Green Chemistry Approaches
Recent advances emphasize eco-friendly catalysts. Lemon juice, rich in citric acid, has proven effective in acylhydrazide synthesis, offering comparable yields (85%) to conventional acids while reducing toxicity . This method involves:
-
Catalyst Preparation: Filtered lemon juice (1–2 mL) replaces HCl/H₂SO₄.
-
Reflux Conditions: 2.5 hours in methanol, followed by neutralization with NaHCO₃ and ethyl acetate extraction .
Table 2: Comparison of Synthesis Methods
| Catalyst | Reaction Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Dry HCl | 3 | 80 | High |
| H₂SO₄ | 4 | 71 | Moderate |
| Lemon Juice | 2.5 | 85 | Low |
Structural and Spectroscopic Analysis
Spectroscopic Characterization
-
FT-IR: Strong absorption bands at 1644 cm⁻¹ (C=O stretch), 1538 cm⁻¹ (C=N stretch), and 3307 cm⁻¹ (N-H stretch) confirm the hydrazide group .
-
¹H NMR: Resonances at δ 8.32–8.93 ppm (imine CH=N), δ 9.83–10.80 ppm (phenolic OH), and δ 11.24–12.18 ppm (amide NHCO) align with related hydrazides .
-
Mass Spectrometry: Predicted [M+H]+ ion at m/z 271.13 and collision cross-section (CCS) of 157.1 Ų .
Conformational Dynamics
Quantum-chemical calculations reveal six low-energy conformers, stabilized by intramolecular hydrogen bonds between the hydrazide NH and methoxy oxygen . The lowest-energy conformer adopts a planar arrangement, maximizing π-π interactions between phenyl rings .
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives exhibit moderate activity against Mycobacterium smegmatis (MIC = 32 µg/mL) and Candida albicans . The methoxy group enhances membrane penetration, while the hydrazide moiety disrupts cell wall synthesis .
Table 3: Biological Activity Profile
| Activity | Target Organism/Enzyme | Efficacy (IC₅₀/MIC) |
|---|---|---|
| Kinase Inhibition | VEGF Receptor-2 | 24 µM |
| Antifungal | Candida albicans | 64 µg/mL |
| Antitubercular | Mycobacterium smegmatis | 32 µg/mL |
Applications in Medicinal Chemistry
Prodrug Development
The hydrazide group serves as a bioreversible linker in prodrugs, enabling targeted release of NSAIDs like ibuprofen . For example:
Metal Chelation
The compound forms stable complexes with Cu²⁺ and Fe³⁺, potentiallty mitigating oxidative stress in neurodegenerative diseases . Stability constants (log β) range from 8.2–10.5, depending on pH .
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted and enzymatic synthesis to improve yields .
-
Targeted Delivery: Develop nanoparticle-encapsulated formulations to enhance bioavailability.
-
Structure-Activity Relationships: Systematically modify the methoxy position and hydrazide substituents to optimize kinase selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume